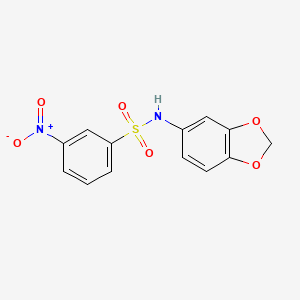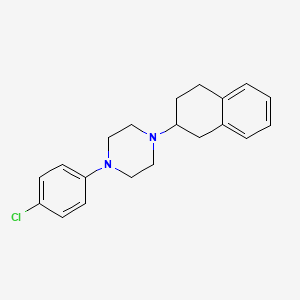
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol
Übersicht
Beschreibung
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol, also known as DIPI, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is not yet fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the proliferation of cancer cells. 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol is its high potency and selectivity for its target enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of inflammation and tumor growth. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the study of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol's potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol and its potential interactions with other drugs.
Wissenschaftliche Forschungsanwendungen
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol has shown promising results in various scientific research studies. It has been found to exhibit potent anti-inflammatory and anti-tumor activities, making it a potential candidate for the treatment of cancer and other inflammatory diseases. 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol has also been studied for its neuroprotective effects and has shown potential in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3,6-diiodocarbazol-9-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19I2N3O/c1-12-7-13(2)25(23-12)11-16(26)10-24-19-5-3-14(21)8-17(19)18-9-15(22)4-6-20(18)24/h3-9,16,26H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIMYZQYBILEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19I2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-diiodo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-4-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4883154.png)
![1-(4-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4883155.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B4883163.png)
![3-(3-chlorophenyl)-2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4883169.png)
![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4883178.png)
![2-{[5-(2-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B4883182.png)

![1-{4-[(2-iodobenzylidene)amino]phenyl}ethanone](/img/structure/B4883193.png)
![2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4883214.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B4883219.png)
![1-(cyclohexylmethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4883223.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4883238.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4883256.png)